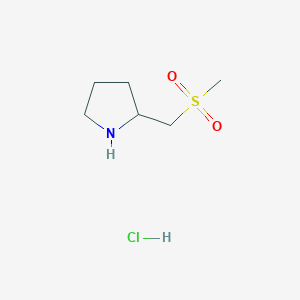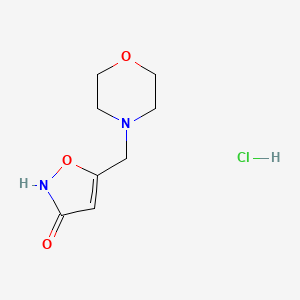![molecular formula C6H4FN3 B1473512 6-fluoro-1H-pyrazolo[4,3-b]pyridine CAS No. 1378592-49-4](/img/structure/B1473512.png)
6-fluoro-1H-pyrazolo[4,3-b]pyridine
Vue d'ensemble
Description
6-Fluoro-1H-pyrazolo[4,3-b]pyridine is a versatile building block used in the synthesis of many complex compounds . It has been shown to be an excellent reagent for the synthesis of heterocycles .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives by a combination of chemoselective Suzuki–Miyaura cross-coupling reactions was developed .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-fluoro-1H-pyrazolo[4,3-b]pyridine and its derivatives are part of a broader family of heterocyclic compounds known for their versatile chemical properties and potential in various biomedical applications. They are used in synthetic chemistry for constructing complex molecular structures. For instance, the synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides has been elaborated, providing synthetic access to stable derivatives that are considered mimetics of putative transition states involved in enzymatic activities (Iaroshenko et al., 2009).
Biomedical Applications
The compounds in this family, including this compound, have shown promise in biomedical research. They have been studied for their potential anti-cancer properties. For example, derivatives of this compound have been tested against various human cancer cell lines, showing significant anticancer activity at low concentrations, comparable to known drugs (Hammam et al., 2005). Additionally, certain 1H-pyrazolo[3,4-b]pyridine inhibitors have been identified as potent cyclin-dependent kinase inhibitors, which is crucial for cancer treatment (Misra et al., 2003).
Antimicrobial and Antitumor Activities
These compounds also exhibit antimicrobial and antitumor activities, making them valuable in developing new therapeutic agents. Research has shown efficient synthesis and significant biological activities against several bacteria and fungi strains. Additionally, synthesized compounds have been screened for antitumor activity, revealing promising results (El-Borai et al., 2012).
Material Science and Other Applications
In material science, certain pyrazolo[4,3-b]pyridine derivatives have been used to fabricate devices with photovoltaic properties. These compounds show potential in the development of electronic and optoelectronic devices due to their stability and semiconductive properties (El-Menyawy et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of 6-fluoro-1H-pyrazolo[4,3-b]pyridine research could involve further exploration of its synthesis methods, as well as its potential applications in various fields. The development of a practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives by a combination of chemoselective Suzuki–Miyaura cross-coupling reactions suggests potential future directions .
Propriétés
IUPAC Name |
6-fluoro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYCGESRMOOOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of substituted 6-fluoro-1H-pyrazolo[4,3-b]pyridines?
A1: Research suggests that substituted 6-fluoro-1H-pyrazolo[4,3-b]pyridines hold promise for treating and preventing cardiovascular diseases. [, ] While specific mechanisms of action and target interactions remain to be fully elucidated, the research highlights their potential as therapeutic agents in this field.
Q2: What are the key structural features of these compounds?
A2: The core structure of these compounds is a 6-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold. [, ] The research focuses on exploring the effects of various substituents on this scaffold, aiming to identify derivatives with enhanced therapeutic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)



![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1473438.png)



![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1473444.png)
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473446.png)
![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)
![[5-(Thiophen-2-yl)furan-2-yl]methanamine](/img/structure/B1473450.png)

